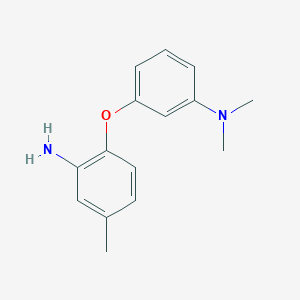

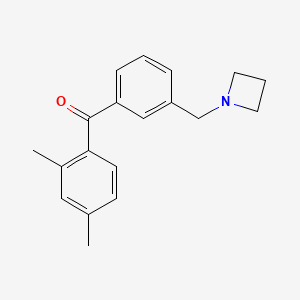

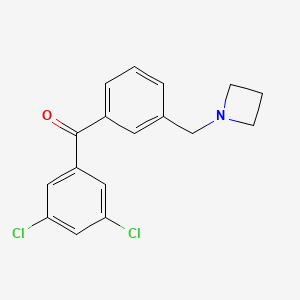

3-(2-アミノ-4-メチルフェノキシ)-N,N-ジメチルアニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline (also known as 3-(2-aminophenoxy)-N,N-dimethyl-4-methylbenzenamine) is an organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline powder that is soluble in water and ethanol. The compound has been studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments. In

科学的研究の応用

薬理学:抗炎症作用

“3-(2-アミノ-4-メチルフェノキシ)-N,N-ジメチルアニリン”は、その潜在的な抗炎症効果について研究されています。 研究によると、この化合物の誘導体は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および特定のインターロイキンなどの重要な炎症メディエーターの発現と活性を阻害する可能性があります 。これらの知見は、この化合物が新しい抗炎症剤の開発の出発点となり得ることを示唆しています。

材料科学:非線形光学(NLO)特性

材料科学では、この化合物は、光電子デバイスの開発に不可欠な非線形光学特性について研究されています。 関連する化合物“2-アミノ-4-メチルピリジニウム-4-ヒドロキシベンゾレート”はこの分野で有望な結果を示しており、 “3-(2-アミノ-4-メチルフェノキシ)-N,N-ジメチルアニリン”もNLO材料の進歩に貢献する可能性があります .

作用機序

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Mode of Action

It is known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline might interact with its targets in a similar manner.

Biochemical Pathways

For instance, 2-aminothiazole derivatives have been reported to regulate the Wnt signaling pathway .

Result of Action

Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

実験室実験の利点と制限

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it can be used in a variety of laboratory experiments. However, the compound is not as potent as some other compounds, and its effects may not be as pronounced as other compounds. In addition, the compound is not as stable as some other compounds, which can limit its use in some experiments.

将来の方向性

The potential applications of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline are still being explored. Future research could focus on the compound’s mechanism of action, its effects on different neurotransmitters, and its potential therapeutic applications. In addition, further research could focus on the compound’s potential interactions with other drugs and its potential side effects. Finally, research could be conducted to explore the compound’s potential uses in other areas, such as cosmetics, food additives, and industrial applications.

合成法

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can be synthesized through a condensation reaction of 2-amino-4-methylphenol and N,N-dimethylaniline. The reaction is carried out in a two-necked flask with a reflux condenser and a stirrer. The reaction mixture is heated to a temperature of 120-140°C and stirred for 1-2 hours. After the reaction is complete, the product is cooled and filtered. The crude product is then purified by recrystallization.

生化学分析

Biochemical Properties

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can activate transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. For instance, high doses of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response .

Metabolic Pathways

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline also involve the use of cofactors such as NADPH, which are essential for the enzymatic reactions .

Transport and Distribution

The transport and distribution of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can bind to plasma proteins, which facilitates its transport in the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is essential for its role in cellular processes .

特性

IUPAC Name |

2-[3-(dimethylamino)phenoxy]-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-7-8-15(14(16)9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKDETZBRPEFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649862 |

Source

|

| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946728-44-5 |

Source

|

| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

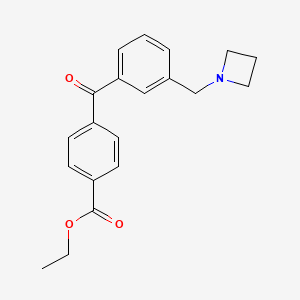

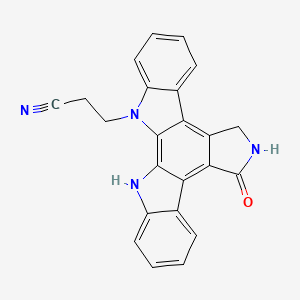

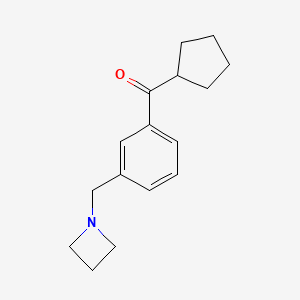

![3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293330.png)